![molecular formula C10H17F3N2O3 B175856 Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester CAS No. 181761-60-4](/img/structure/B175856.png)
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester, also known as TFB-TBOC, is a chemical compound that has been widely used in scientific research for its ability to protect amino groups in peptides during solid-phase peptide synthesis.
Mécanisme D'action
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester functions as a protecting group for the amino groups of peptides. It is selectively removed using trifluoroacetic acid (TFA), which cleaves the ester bond between the Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and the amino group. The resulting peptide can then be further modified or used in downstream applications.
Biochemical and Physiological Effects
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester does not have any known biochemical or physiological effects, as it is primarily used as a chemical reagent in solid-phase peptide synthesis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis is its ability to selectively protect amino groups. This allows for the synthesis of complex peptides containing multiple amino groups. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is also stable under a wide range of reaction conditions, making it a versatile reagent for peptide synthesis.
One limitation of using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is the need for TFA to remove the protecting group. TFA can be harsh and may cause side reactions or damage to the peptide. Additionally, Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is relatively expensive compared to other protecting groups, which may limit its use in large-scale peptide synthesis.
Orientations Futures
There are several future directions for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in solid-phase peptide synthesis. One area of research is the development of new protecting groups that can be selectively removed using milder conditions than TFA. Another area of research is the synthesis of peptides containing multiple protected amino groups using Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester and other protecting groups in combination. Finally, there is potential for the use of Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester in the synthesis of peptidomimetics and other non-peptide compounds.
Méthodes De Synthèse
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is synthesized through a multi-step process that involves the reaction of tert-butyl carbamate with 2,2,2-trifluoroacetyl chloride to form tert-butyl N-(2,2,2-trifluoroacetyl) carbamate. This intermediate is then reacted with N-methyl ethylenediamine to form Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester.
Applications De Recherche Scientifique
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester is primarily used in solid-phase peptide synthesis to protect the amino groups of peptides. It is particularly useful in the synthesis of peptides containing multiple amino groups, as it allows for selective deprotection of individual amino groups without affecting the others. Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester has also been used in the synthesis of cyclic peptides and peptidomimetics.
Propriétés
Numéro CAS |
181761-60-4 |
|---|---|
Nom du produit |
Methyl-[2-(2,2,2-trifluoro-acetylamino)-ethyl]-carbamic acid tert-butyl ester |
Formule moléculaire |
C10H17F3N2O3 |
Poids moléculaire |
270.25 g/mol |
Nom IUPAC |
tert-butyl N-methyl-N-[2-[(2,2,2-trifluoroacetyl)amino]ethyl]carbamate |
InChI |
InChI=1S/C10H17F3N2O3/c1-9(2,3)18-8(17)15(4)6-5-14-7(16)10(11,12)13/h5-6H2,1-4H3,(H,14,16) |
Clé InChI |
OVWJCRHTOOMQSD-UHFFFAOYSA-N |
SMILES |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
SMILES canonique |
CC(C)(C)OC(=O)N(C)CCNC(=O)C(F)(F)F |
Synonymes |
tert-Butyl Methyl(2-(2,2,2-trifluoroacetaMido)ethyl)carbaMate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



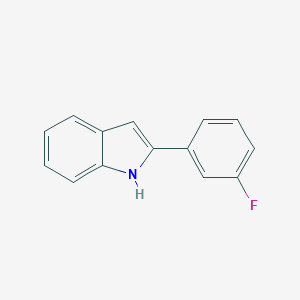


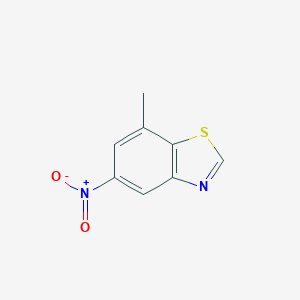
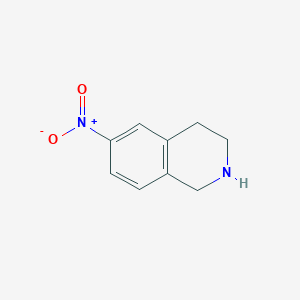
![6-(Bromomethyl)benzo[d]oxazole](/img/structure/B175791.png)
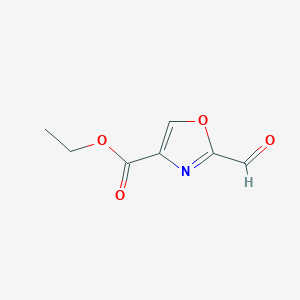
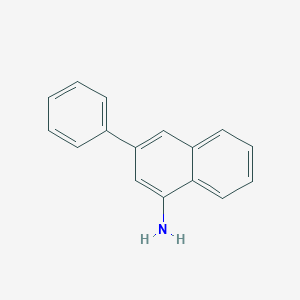
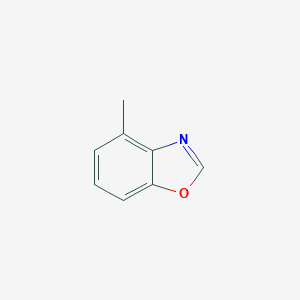
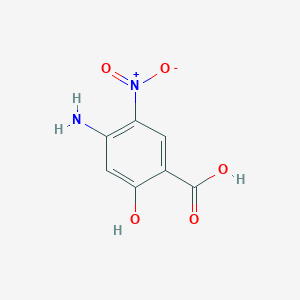


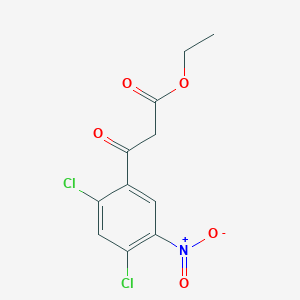
![1-[3-(2-Hydroxypropoxy)phenoxy]propan-2-OL](/img/structure/B175813.png)